molecular formula C17H15FN2O2 B12017870 (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol CAS No. 618383-20-3

(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12017870
CAS No.: 618383-20-3
M. Wt: 298.31 g/mol
InChI Key: XKMVFOQGRBADKI-UHFFFAOYSA-N
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Description

The compound (1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol (CID 3840017) is a pyrazole-based heterocyclic molecule with the molecular formula C₁₇H₁�₅FN₂O₂ and a molecular weight of 298.32 g/mol . Its structure features:

  • A 2-fluorophenyl group at position 1 of the pyrazole ring, introducing steric and electronic effects.
  • A 4-methoxyphenyl substituent at position 3, contributing electron-donating properties via the methoxy (-OCH₃) group.

The compound’s SMILES string (COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F) and InChIKey (XKMVFOQGRBADKI-UHFFFAOYSA-N) confirm its stereoelectronic profile .

Properties

CAS No.

618383-20-3

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

[1-(2-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O2/c1-22-14-8-6-12(7-9-14)17-13(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3

InChI Key

XKMVFOQGRBADKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of substituents: The fluorine and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Methanol addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions. The fluorine atom’s electron-withdrawing nature activates the ring for displacement by nucleophiles like amines or alkoxides.

Reaction ConditionsReagentsProductYield (%)Source
K₂CO₃, DMF, 80°CEthylenediamine4-(2-Aminoethyl)-substituted derivative72
NaOH, EtOH, refluxSodium methoxideMethoxy-substituted analog68

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group oxidizes to a carbaldehyde (-CHO) using IBX (2-iodoxybenzoic acid) in DMSO. This reaction is critical for synthesizing intermediates for further functionalization.

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Source
IBXDMSO25485
PCCCH₂Cl₂0 → 25678

Condensation Reactions

The hydroxymethyl group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form ethers or esters. Acidic conditions (H₂SO₄ or HCl) typically drive these reactions.

Example Reaction Pathway:

  • Ether Formation :

     Pyrazole CH OH +RCHOPyrazole CH O R+H O\text{ Pyrazole CH OH }+\text{RCHO}\xrightarrow{\text{H }}\text{Pyrazole CH O R}+\text{H O}
    • Conditions : HCl (cat.), THF, 60°C

    • Products : Ether derivatives with R = aryl/alkyl

    • Yields : 65–80%

Comparative Reactivity:

SubstrateReactivity Rate (Relative)Key Factor
4-Nitrobenzaldehyde1.8× fasterElectron-deficient aldehyde
4-Methoxybenzaldehyde0.7× slowerElectron-rich aldehyde

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the methoxy group.

ElectrophileConditionsProductYield (%)Source
Br₂FeBr₃, CH₂Cl₂, 0°C4-Bromo-3-(4-methoxyphenyl)pyrazole75
HNO₃/H₂SO₄0°C → 25°C, 2 h4-Nitro-substituted derivative63

Esterification and Etherification

The hydroxymethyl group reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively.

Esterification Data:

Acyl ChlorideBaseSolventYield (%)Product Application
Acetyl chloridePyridineTHF88Prodrug synthesis
Benzoyl chlorideEt₃NDCM82Polymer crosslinking agent

Complexation with Metal Ions

The pyrazole nitrogen and hydroxyl group act as ligands for transition metals, forming coordination complexes.

Metal SaltLigand Ratio (M:L)ApplicationStability Constant (log K)
Cu(NO₃)₂1:2Catalytic oxidation8.2 ± 0.3
FeCl₃1:1Magnetic materials6.7 ± 0.2

Biological Activity-Driven Reactions

In medicinal chemistry applications, the compound undergoes sulfonation or phosphorylation to enhance water solubility for biological assays.

ModificationReagentsBioactivity Change (IC₅₀)Source
SulfonationSO₃·Py complex, DMF3× improvement
PhosphorylationPOCl₃, Et₃N, THF2.5× improvement

Key Research Findings:

  • Steric Effects : The 2-fluorophenyl group creates steric hindrance, reducing reaction rates at the pyrazole C-5 position by 40% compared to non-fluorinated analogs.

  • Solvent Polarity : Reactions in DMSO show 20% higher yields than in THF due to better stabilization of transition states .

  • Temperature Sensitivity : Oxidations above 30°C lead to over-oxidation to carboxylic acids (up to 15% side product) .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, analogs have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In models of induced seizures, pyrazole derivatives have shown efficacy in reducing seizure frequency and severity. This activity is attributed to their ability to modulate neurotransmitter systems and ion channels involved in neuronal excitability .

Anti-inflammatory Effects

There is emerging evidence suggesting that pyrazole-based compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .

Synthetic Pathways

The synthesis of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The initial formation of the pyrazole ring often involves the condensation of hydrazines with appropriate carbonyl compounds.
  • Functionalization : Subsequent steps may involve the introduction of fluorine and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Structure-Activity Relationships

The SAR studies highlight the importance of specific substituents on the phenyl rings in influencing biological activity. For example:

  • The presence of a fluorine atom on one ring enhances lipophilicity and may improve binding affinity to biological targets.
  • The methoxy group is believed to contribute to increased solubility and stability, which can enhance overall bioactivity .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, a series of pyrazole derivatives were synthesized, including (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol. These compounds were evaluated for their cytotoxic effects against human cancer cell lines (MCF-7, HepG2). Results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as a novel anticancer agent .

Case Study 2: Anticonvulsant Testing

Another research effort focused on evaluating the anticonvulsant properties of this compound in a picrotoxin-induced seizure model. The study demonstrated that administration of the compound resulted in a marked reduction in seizure duration and frequency compared to control groups, indicating its potential utility in treating epilepsy .

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The fluorine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound A : (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol (CID 618441-71-7)
  • Molecular Formula : C₁₆H₁₃FN₂O
  • Key Differences : Replaces the 4-methoxyphenyl group with a simple phenyl ring.
  • Lower molecular weight (268.29 vs. 298.32) may influence pharmacokinetic properties .
Compound B : (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CID 40427074)
  • Molecular Formula : C₁₁H₁₂N₂O
  • Key Differences : Substitutes the 2-fluorophenyl group with a methyl (-CH₃) group at position 1.
  • Impact :
    • Loss of aromatic fluorine reduces electronegativity and metabolic stability.
    • Simplified structure (MW 188.23) may limit steric hindrance, favoring interactions with hydrophobic binding pockets .

Halogenation and Heterocyclic Modifications

Compound C : (1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CID 618444-49-8)
  • Molecular Formula : C₁₅H₁₁F₂N₃O
  • Key Differences :
    • 2,4-Difluorophenyl at position 1 enhances electron-withdrawing effects.
    • Pyridin-3-yl at position 3 introduces a basic nitrogen atom, improving aqueous solubility via protonation.
  • Impact :
    • Increased polarity (MW 287.26) compared to the target compound.
    • Pyridine’s aromatic nitrogen may facilitate π-π stacking in biological targets .
Compound D : (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Key Differences :
    • 4-Methylphenyl at position 1 adds steric bulk.
    • 4-(Methylthio)phenyl at position 3 provides a strong electron-donating thioether (-SCH₃) group.
  • Impact :
    • Thioether’s polarizability may enhance binding to sulfur-rich enzyme active sites.
    • Higher molecular weight (326.3 vs. 298.32) could affect bioavailability .

Functional Group Comparisons

Property Target Compound Compound A Compound C
Molecular Weight 298.32 268.29 287.26
Position 1 Substituent 2-Fluorophenyl 2-Fluorophenyl 2,4-Difluorophenyl
Position 3 Substituent 4-Methoxyphenyl Phenyl Pyridin-3-yl
Key Functional Group -CH₂OH -CH₂OH -CH₂OH
Electron Effects Moderate donating Neutral Withdrawing (F), donating (N)

Biological Activity

The compound (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol , also known by its CAS number 618383-20-3, is a derivative of pyrazole that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C17H15FN2O2
  • Molecular Weight : 298.31 g/mol
  • Structure : The compound features a pyrazole ring substituted with a 2-fluorophenyl group and a 4-methoxyphenyl group, contributing to its biological activity.

Biological Activities

The biological activities of pyrazole derivatives are well-documented, with many exhibiting significant therapeutic potentials. The following sections detail the specific activities associated with (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol.

Anticancer Activity

Research indicates that pyrazole derivatives can act as potent anticancer agents. A study evaluating various pyrazole compounds demonstrated their ability to inhibit the growth of prostate cancer cell lines (LNCaP and PC-3) and downregulate prostate-specific antigen (PSA) levels. For instance, compounds similar to (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol showed IC50 values indicating effective antiproliferative activity against LNCaP cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)PSA Downregulation (%)
Compound 10eLNCaP1846
(1-F-Pyrazole)PC-3Not reportedNot reported

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In various studies, these compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to the target compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCytokine Inhibition (%)Concentration (µM)
Derivative A7610
Derivative B8510

The mechanism through which (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and induce apoptotic pathways in cancer cells .
  • Cytokine Modulation : The modulation of inflammatory cytokines suggests an interaction with signaling pathways involved in inflammation .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Prostate Cancer Study : A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects on prostate cancer cell lines. The study highlighted the potential of these compounds to selectively inhibit cancer cell growth while minimizing effects on normal cells .
  • Inflammation Model : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in carrageenan-induced edema models, showcasing their therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol, and what key reaction conditions influence yield?

The compound is typically synthesized via condensation of substituted diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1,3-dione with phenyl hydrazine in ethanol/acetic acid (7:3 v/v) under nitrogen yields the pyrazole core. Subsequent oxidation or functionalization of the 4-position methanol group is achieved using reagents like MnO₂ or NaBH₄, depending on the precursor . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may increase side reactions.
  • Temperature control : Reflux (~80°C) optimizes cyclization kinetics while minimizing decomposition .
  • Purification : Silica gel chromatography or recrystallization (ethanol/water) is critical for isolating the product .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents on the pyrazole ring. The 4-methanol proton appears as a singlet at δ ~4.8 ppm, while fluorine and methoxy groups show distinct splitting patterns .
  • X-ray crystallography : SHELXL-refined structures reveal dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups), validating steric effects .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation pathways, distinguishing isomeric byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields due to competing side reactions?

Low yields often stem from:

  • Keto-enol tautomerism : Stabilizing the diketone precursor via chelation (e.g., using BF₃·OEt₂) directs cyclization toward the desired pyrazole .
  • Byproduct formation : Introducing electron-withdrawing groups (e.g., -F at the 2-fluorophenyl position) reduces electrophilic substitution side reactions. Kinetic monitoring via TLC or in-situ IR identifies intermediate accumulation .
  • Catalytic additives : Pd/C or CuI accelerates hydrazine coupling, reducing reaction time from 24h to 8h .

Q. What computational approaches are used to predict the biological activity of this pyrazole derivative?

  • Molecular docking : AutoDock Vina models interactions with cyclooxygenase-2 (COX-2), highlighting hydrogen bonds between the methanol group and Arg120/His90 residues .
  • QSAR studies : Hammett σ values for substituents correlate with anti-inflammatory activity (R² = 0.89), suggesting electron-donating groups (e.g., -OCH₃) enhance potency .
  • DFT calculations : HOMO-LUMO gaps (~4.2 eV) predict redox stability in biological environments, validated by cyclic voltammetry .

Q. How can discrepancies between crystallographic data and spectroscopic results for this compound be resolved?

Discrepancies often arise from:

  • Dynamic disorder : Neutron diffraction or low-temperature (100K) X-ray studies clarify hydrogen bonding (e.g., O-H···N interactions in the crystal lattice) .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies metastable forms, while PXRD compares experimental vs. simulated patterns .
  • Solvent inclusion : TGA-MS detects solvent molecules (e.g., ethanol) trapped during crystallization, which may distort NMR chemical shifts .

Q. What strategies are effective in enhancing the solubility of this compound for pharmacological assays?

  • Co-solvent systems : Ethanol/PEG 400 (1:1) increases aqueous solubility by 10-fold via micelle formation .
  • Salt formation : Reacting the methanol group with succinic acid yields a water-soluble hemisuccinate salt (pH 7.4) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm) improves bioavailability in in vitro cell models (e.g., Caco-2 permeability assays) .

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